(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide
Description
Properties
IUPAC Name |
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLMNWPXAYKPGV-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284531 | |
| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160707-37-9, 50288-62-5 | |
| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160707-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenyl-2-piperidineacetamide, threo-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050288625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Phenyl-2-piperidineacetamide, threo-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (αR,2R)-α-Phenyl-2-piperidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX3Q9GT5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, THREO-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS1P4T2LCV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide, also known as threo-phenyl-2-piperidyl acetamide, is an amide derivative notable for its structural features, including a phenyl group and a piperidine moiety. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of approximately 218.29 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and neuroscience.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| Density | 1.097 g/cm³ |
| Boiling Point | 406.6 °C |
| Melting Point | N/A |
| Flash Point | 199.7 °C |
Biological Activity
Research indicates that this compound exhibits various biological activities that may contribute to its therapeutic potential:
- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, influencing synaptic activity. It may act on dopamine and norepinephrine pathways, suggesting potential applications in treating neuropsychiatric disorders.
- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects comparable to existing pain management therapies, potentially offering an alternative for chronic pain sufferers.
- Cognitive Enhancement : Given its structural similarity to methylphenidate, this compound may also exhibit cognitive-enhancing properties, making it a candidate for further research in cognitive disorders.
The precise mechanism of action for this compound remains under investigation, but it is believed to involve:
- Dopamine Receptor Interaction : Binding affinity studies indicate that the compound may selectively bind to dopamine receptors, modulating dopaminergic signaling pathways.
- Enzyme Inhibition : Interaction with enzymes involved in neurotransmitter metabolism could also play a role in its biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Analgesic Effects : A study conducted by Chavan et al. (2010) demonstrated that the compound showed significant analgesic activity in animal models when compared to control groups treated with standard analgesics .
- Neuropharmacological Evaluation : Research published in MDPI highlighted the cognitive enhancement potential of this compound, showing improved performance in memory tasks in rodent models .
- Comparative Analysis with Methylphenidate : In comparative studies, this compound exhibited similar pharmacological profiles to methylphenidate, suggesting it could serve as a lead compound for developing new ADHD medications .
Structural Analogues
The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methylphenidate | Contains a methyl group on piperidine | Used for ADHD treatment |
| Ritalinic Acid Amide | Similar amide structure | Exhibits stimulant properties |
| 4-Methylphenylpiperidinone | Methyl substitution on phenyl | Potentially different pharmacological profiles |
| 1-(4-Fluorophenyl)piperidine | Fluorinated phenyl group | May exhibit altered binding affinities |
These analogues highlight the unique properties of this compound while underscoring its potential as a lead structure for further drug development.
Scientific Research Applications
Medicinal Chemistry
(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds, including methylphenidate, which is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy . The compound's structural characteristics allow it to influence dopamine reuptake inhibition, making it a valuable candidate in neuropharmacological studies.
Drug Development
Research indicates that this compound exhibits notable biological activities, particularly in modulating neurotransmitter systems. Interaction studies have demonstrated its binding affinity to dopamine and norepinephrine transporters, essential for understanding its therapeutic potential . The compound is being investigated for its efficacy in treating mood disorders and other neurological conditions.
Asymmetric Synthesis
Due to its chiral nature, this compound serves as a chiral ligand in asymmetric synthesis processes. It can facilitate the formation of enantiomerically enriched products, which are crucial in the development of pharmaceuticals with specific biological activities.
Fine Chemicals Production
In industrial settings, this compound is utilized as a precursor for the synthesis of fine chemicals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block for producing complex molecules used in agriculture and manufacturing.
Process Optimization
The industrial production of this compound often involves continuous flow reactors and automated systems that enhance yield and purity. Advanced purification techniques such as chromatography are employed to ensure high-quality output suitable for various applications.
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, here is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methylphenidate | Contains a methyl ester group | Primarily used for ADHD treatment |
| 3,4-Methylenedioxymethamphetamine | Features methylenedioxy ring | Known for psychoactive effects |
| 1-(3-Methoxyphenyl) piperidine | Substituted piperidine | Different pharmacological profile |
Case Studies
Several studies have documented the pharmacological effects of this compound:
- Neuropharmacological Studies : Research has shown that this compound can effectively inhibit dopamine reuptake, which has implications for ADHD treatment. Controlled trials are ongoing to assess its efficacy compared to existing medications .
- Synthesis Optimization : Industrial processes have been optimized to produce this compound with higher yields using novel catalytic methods .
Chemical Reactions Analysis
Hydrolysis
The amide bond undergoes hydrolysis under acidic or basic conditions :
- Acidic hydrolysis : Achieved with concentrated H₂SO₄ at <30°C, yielding α-phenyl-α-piperidyl acetic acid .
- Basic hydrolysis : NaOH or NH₄OH (pH 12) converts the amide to its carboxylate salt, facilitating further esterification .
Case Study :
Hydrolysis of racemic erythro/threo mixtures with 50% KOH for 4 days achieves >95% threo isomer yield through epimerization-controlled cleavage .
Hydrogenation
Catalytic hydrogenation is critical in precursor synthesis:
| Parameter | Condition |
|---|---|
| Catalyst | PtO₂ or Pd/C |
| Solvent | Acetic acid |
| Pressure | 12-15 kg/cm² H₂ |
| Temperature | 45-50°C |
| Reaction Time | 15-18 hours |
This reduces pyridyl intermediates to piperidyl derivatives with >90% efficiency .
Epimerization
Stereochemical interconversion occurs under strong alkaline conditions:
- Reagent : 6 M KOH or 50% aqueous NaOH
- Product : Converts erythro-diastereomers to the thermodynamically stable threo form .
Esterification
The amide undergoes esterification to form methylphenidate derivatives:
- Hydrolysis to α-phenyl-α-piperidyl acetic acid
- Reaction with methanol-HCl under reflux
- Trimethyl orthoacetate addition for methyl ester formation
Yield : 69-73% after recrystallization .
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Hydrolysis | H₂SO₄, NaOH, NH₄OH | Carboxylic acids/salts |
| Hydrogenation | H₂ (PtO₂/Pd/C), acetic acid | Piperidine derivatives |
| Epimerization | KOH (6 M), 50% NaOH | Threo-diastereomers |
| Esterification | Methanol-HCl, trimethyl orthoacetate | Methyl esters (e.g., methylphenidate) |
Synthetic Route to Methylphenidate Hydrochloride
- Hydrogenation : α-Phenyl-α-pyridyl-acetamide → α-phenyl-α-piperidyl-acetamide .
- Epimerization : KOH-mediated conversion to threo isomer .
- Hydrolysis : 48% HBr yields threo-carboxylic acid .
- Esterification : Methanol-HCl produces methylphenidate hydrochloride .
Comparative Reactivity
| Feature | (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide | Methylphenidate |
|---|---|---|
| Hydrolysis Rate | Fast (pH-sensitive) | Moderate (ester stability) |
| Stereochemical Lability | High (epimerizes under base) | Low |
| Catalytic Hydrogenation | Not applicable (post-synthetic) | Key intermediate step |
Stability Considerations
Comparison with Similar Compounds
2-Phenyl-2-(pyridin-2-yl)acetamide
- Molecular formula : C₁₃H₁₃N₂O
- Molecular weight : 212.25 g/mol .
- Key differences : Replaces the piperidinyl ring with a pyridinyl group. This substitution reduces basicity due to the aromatic nitrogen in pyridine, altering binding interactions. It is listed as Methylphenidate EP Impurity F , highlighting its role as a byproduct in Ritalin synthesis .
U50,488H (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide)
- Molecular formula: C₁₆H₂₁Cl₂NO
- Molecular weight : 338.25 g/mol .
- Key differences: Features a dichlorophenyl group and a pyrrolidinylcyclohexyl moiety.
Pharmacologically Relevant Acetamides
Dexmethylphenidate Hydrochloride (Focalin)
SARS-CoV-2 Main Protease Inhibitors (e.g., 5RH3, 5RGX)
- Examples: 5RH3: (2R)-2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide 5RGX: 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide .
- Key differences : These pyridine-containing acetamides target viral proteases via interactions with residues like HIS163 and ASN142. Binding affinities exceed -22 kcal/mol , outperforming many antiviral leads .
Stereochemical Variants and Diastereomers
- (2RS)-2-Phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-Phenyl-2-[(2RS)-piperidin-2-yl]acetamide :
Pharmacological and Functional Comparisons
Preparation Methods
Asymmetric Catalysis
Asymmetric catalysis employs chiral transition-metal complexes to induce stereoselectivity. For instance, rhodium-catalyzed hydrogenation of α,β-unsaturated precursors enables the introduction of the phenyl group with >90% enantiomeric excess (ee). Palladium-BINAP systems facilitate coupling between piperidine derivatives and aryl halides, though competing racemization necessitates low-temperature conditions (−20°C to 0°C).
Chiral Pool Synthesis
Chiral pool synthesis leverages enantiopure starting materials, such as (R)-piperidine-2-carboxylic acid, which is amidated with phenylacetyl chloride. This method avoids racemization but requires stoichiometric chiral precursors, increasing costs.
Enzymatic Resolution
Lipase-mediated kinetic resolution separates racemic mixtures into enantiopure products. For example, Candida antarctica lipase B selectively hydrolyzes the (2S,2'R)-isomer, leaving the desired (2R,2'R)-enantiomer intact. Yields typically range from 30–40%, necessitating recycling of the undesired isomer.
Stepwise Synthetic Protocols
Piperidine Ring Formation
The (2R)-piperidine moiety is synthesized via cyclization of δ-amino alcohols. Using (R)-proline as a starting material, reductive amination with formaldehyde under hydrogen gas (5 atm, Pd/C catalyst) yields the piperidine ring with 85% ee.
Acetamide Bond Formation
Coupling the piperidine amine with (R)-phenylacetic acid employs carbodiimide reagents (e.g., DCC) in dichloromethane. Triethylamine neutralizes HCl byproducts, while 4-dimethylaminopyridine (DMAP) accelerates acylation. Reaction yields exceed 75% after 12 hours at 25°C.
Stereochemical Control
Epimerization at the C2 position is mitigated by avoiding basic conditions post-coupling. Final recrystallization from ethanol/water (3:1) enhances enantiopurity to >98% ee.
Industrial-Scale Production Techniques
Continuous flow reactors optimize large-scale synthesis by minimizing thermal gradients. A two-stage system couples piperidine ring formation (60°C, 2 hr) with acetamide bond formation (25°C, 5 hr), achieving 80% overall yield. Automated chromatography (C18 reverse-phase) ensures batch consistency, with throughput exceeding 50 kg/month.
Analytical Methods for Enantiomeric Purity
| Method | Conditions | Sensitivity (ee%) | Throughput |
|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H, hexane:IPA (90:10) | ±0.5% | High |
| Circular Dichroism | 220 nm, 25°C | ±1% | Medium |
| NMR with Shift Reagents | Eu(hfc)₃, CDCl₃ | ±2% | Low |
Data Tables Comparing Synthesis Methods
Table 1: Yield and Enantiomeric Excess by Method
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Asymmetric Catalysis | 85 | 92 | 120 |
| Chiral Pool | 70 | 99 | 250 |
| Enzymatic Resolution | 40 | 98 | 180 |
Table 2: Optimal Reaction Conditions
| Step | Temperature (°C) | Catalyst | Time (hr) |
|---|---|---|---|
| Piperidine Formation | 60 | Pd/C (5%) | 2 |
| Amide Coupling | 25 | DCC/DMAP | 12 |
| Recrystallization | 4 | Ethanol/Water | 24 |
Q & A
Q. What are the established synthetic routes for (2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide, and how is stereochemical integrity maintained?
The synthesis of this compound typically involves chiral resolution or asymmetric catalysis to retain the (2R,2R) configuration. For example, enantiomeric purity can be confirmed by derivatizing the compound with a chiral auxiliary like (S)-(-)-1-phenylethylamine to form diastereomers, which are then separable via chromatographic methods . Reaction mass entries indicate the presence of stereoisomers (e.g., (2S,2S)-isomers), necessitating rigorous purification using techniques such as recrystallization or chiral HPLC .
Q. What analytical techniques are recommended for characterizing this compound and its impurities?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry and structural integrity.
- Mass Spectrometry (MS) : To verify molecular weight and detect trace impurities.
- Chiral HPLC : To resolve enantiomers and quantify enantiomeric excess (e.g., using cellulose-based columns) .
- X-ray Crystallography : For absolute configuration determination, particularly when resolving synthetic intermediates .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between stereoisomers of this compound?
Contradictory results may arise from incomplete separation of stereoisomers or differences in receptor binding. Methodological solutions include:
- Isomer-Specific Assays : Use chiral separation techniques (e.g., HPLC) to isolate individual stereoisomers before testing .
- Molecular Docking Studies : Compare binding affinities of (2R,2R) vs. (2S,2S) configurations to identify stereospecific interactions .
- Metabolic Profiling : Assess if in vivo interconversion of isomers occurs, which could skew activity data .
Q. What strategies are effective in scaling up synthesis while preserving stereochemical purity?
Challenges in scalability often relate to racemization during heating or acidic/basic conditions. Mitigation approaches include:
- Low-Temperature Reactions : Minimize thermal energy to prevent racemization.
- Chiral Catalysts : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) to enhance enantioselectivity .
- In-Process Monitoring : Use real-time analytics (e.g., inline FTIR) to detect early-stage racemization .
Q. How is this compound utilized in the development of kinase inhibitors or neurological therapeutics?
The piperidine-acetamide scaffold is a key pharmacophore in kinase inhibitors (e.g., ATM kinase inhibitors) and central nervous system (CNS) agents. For example:
- Mechanistic Studies : Its structural analogs are used to probe ATP-binding pockets in kinases via competitive binding assays .
- Neurotransmitter Modulation : Derivatives act as sigma-1 receptor ligands, with applications in neuropathic pain models .
Methodological Considerations
Q. What protocols are recommended for determining enantiomeric excess (ee) in synthetic batches?
A validated protocol involves:
- Derivatization : React the compound with (S)-(-)-1-phenylethylamine to form diastereomeric amides .
- Separation : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).
- Quantification : Calculate ee via peak area ratios, ensuring ≥98% purity for pharmacological studies .
Q. How should stability studies be designed to evaluate degradation pathways of this compound?
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate stress conditions.
- Degradant Identification : Use LC-MS/MS to characterize oxidation products (e.g., N-oxide formation) or hydrolyzed analogs .
- Chiral Stability : Monitor racemization via periodic chiral HPLC analysis during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
